5-Amino-3-(propan-2-YL)-1,2-oxazole-4-carbaldehyde
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Overview
Description
5-Amino-3-(propan-2-YL)-1,2-oxazole-4-carbaldehyde is a heterocyclic compound that contains an oxazole ring, which is a five-membered ring with one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(propan-2-YL)-1,2-oxazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-2-butanone with formamide under acidic conditions can lead to the formation of the oxazole ring . Another method involves the use of microwave irradiation to accelerate the reaction, which can significantly reduce the reaction time .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(propan-2-YL)-1,2-oxazole-4-carbaldehyde can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and acylating agents under various conditions.
Major Products Formed
Scientific Research Applications
5-Amino-3-(propan-2-YL)-1,2-oxazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Amino-3-(propan-2-YL)-1,2-oxazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-(propan-2-YL)-1,2,4-triazole-4-carbaldehyde: Similar structure but contains a triazole ring instead of an oxazole ring.
5-Amino-3-(propan-2-YL)-1,3-thiazole-4-carbaldehyde: Contains a thiazole ring instead of an oxazole ring.
5-Amino-3-(propan-2-YL)-1,2-imidazole-4-carbaldehyde: Contains an imidazole ring instead of an oxazole ring.
Uniqueness
The uniqueness of 5-Amino-3-(propan-2-YL)-1,2-oxazole-4-carbaldehyde lies in its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H10N2O2 |
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Molecular Weight |
154.17 g/mol |
IUPAC Name |
5-amino-3-propan-2-yl-1,2-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C7H10N2O2/c1-4(2)6-5(3-10)7(8)11-9-6/h3-4H,8H2,1-2H3 |
InChI Key |
XZUBUYALFIOIOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=C1C=O)N |
Origin of Product |
United States |
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